

The Reaction Kinetics of Calcium Hydroxide in Aqueous Solution: A Technical Guide

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Calcium hydroxide, Ca(OH)₂, a sparingly soluble inorganic compound, plays a critical role in a multitude of scientific and industrial applications, from environmental remediation and construction to pharmaceutical formulations. A thorough understanding of its reaction kinetics in aqueous solutions is paramount for optimizing processes and ensuring product efficacy and safety. This technical guide provides an in-depth analysis of the core reaction kinetics of **calcium hydroxide**, focusing on its dissolution, carbonation, and neutralization reactions.

Dissolution Kinetics

The dissolution of **calcium hydroxide** in water is a prerequisite for its subsequent chemical reactions in an aqueous environment. It is an exothermic process, and interestingly, **calcium hydroxide** exhibits retrograde solubility, meaning its solubility decreases as the temperature increases.[1][2] At 0 °C, its solubility is 1.89 g/L, which decreases to 1.73 g/L at 20 °C and further to 0.66 g/L at 100 °C.[2] The dissolution equilibrium is represented by the following equation:

$$Ca(OH)_2(s) \rightleftharpoons Ca^{2+}(aq) + 2OH^{-}(aq)$$

The kinetics of this process can be influenced by several factors, including temperature, pH, and agitation. The rate of dissolution can be controlled by either the diffusion of ions from the solid surface into the bulk solution or by the surface reaction itself, depending on the degree of agitation.[3]



Ouantitative Data for Dissolution

Parameter	Value	Conditions	Reference
Solubility Product (Ksp)	5.02 × 10 ⁻⁶	25 °C	[2]
Enthalpy of Dissolution (ΔH°)	-12.60 kJ/mol		
Entropy of Dissolution (ΔS°)	-150.7 J/(mol·K)		
Activation Energy of Dissolution	15,188 J/mol	_	

Experimental Protocol: Spinning Disc Method for Dissolution Rate Measurement

A common method to determine the dissolution rate of **calcium hydroxide** is the spinning disc method.

Methodology:

- Preparation of Ca(OH)₂ Discs: Reagent-grade calcium hydroxide powder is compressed under high pressure in a cylindrical mold to form dense, uniform discs. The thermogravimetric response of these discs should be verified to be similar to the parent powder.
- Apparatus Setup: A pH-stat device is used, which consists of a reaction vessel containing the
 aqueous solution, a pH electrode, a stirrer, and a burette for acid or base addition. The
 prepared calcium hydroxide disc is mounted on a rotating shaft and immersed in the
 solution.
- Experimental Procedure:
 - The disc is rotated at a constant velocity, typically at a Reynolds number above 9x10³, to ensure the dissolution rate is independent of the disc velocity.



- The pH of the solution is maintained at a constant, preset value by the controlled addition of an acid (e.g., HCl) from the burette.
- The rate of acid consumption required to maintain the constant pH is recorded over time.
- Data Analysis: The dissolution rate of calcium hydroxide is directly correlated to the rate of acid consumption. This allows for the determination of the dissolution rate as a function of various parameters like pH and temperature.

Carbonation Kinetics

The reaction of **calcium hydroxide** with carbon dioxide, known as carbonation, is a critical process in areas such as CO₂ capture and the setting of lime mortar. This reaction proceeds in an aqueous environment and involves the dissolution of Ca(OH)₂ followed by the precipitation of calcium carbonate (CaCO₃).

$$Ca(OH)_2(aq) + CO_2(g) \rightarrow CaCO_3(s) + H_2O(l)$$

The kinetics of carbonation are complex and can be influenced by factors such as temperature, CO₂ concentration, relative humidity, and the physical properties of the **calcium hydroxide** particles (e.g., surface area).

Models for Carbonation Kinetics

Two prominent models used to describe the carbonation kinetics of **calcium hydroxide** are the Shrinking Core Model and the Boundary Nucleation and Growth Model (BNGM).

- Shrinking Core Model: This model is often applied to the carbonation of Ca(OH)₂ particles at elevated temperatures. It assumes that the reaction occurs at a sharp interface that moves into the solid particle as the reaction progresses. The overall rate can be controlled by diffusion of CO₂ through the gas film, diffusion through the product layer (CaCO₃), or the chemical reaction at the surface of the unreacted core.
- Boundary Nucleation and Growth Model (BNGM): This model is particularly useful for describing the carbonation of Ca(OH)₂ nanoparticles. It posits that CaCO₃ nuclei form densely at the boundary regions of the Ca(OH)₂ particles. These nuclei then grow, leading to



the transformation of the particle. The transformation rate in this model often decreases exponentially with time.

Ouantitative Data for Carbonation

Parameter	Value	Conditions	Model	Reference
Pre-exponential Factor (A) for Dehydration Step	4359 s ⁻¹	Shrinking Core		
Activation Energy (Ea) for Dehydration Step	63.2 kJ/mol	Shrinking Core	_	

Experimental Protocol: Thermogravimetric Analysis (TGA) for Carbonation Kinetics

Thermogravimetric analysis is a powerful technique to study the kinetics of solid-gas reactions like carbonation.

Methodology:

- Sample Preparation: A small, known mass of fine **calcium hydroxide** powder is placed in the TGA sample pan.
- Apparatus Setup: The TGA instrument is programmed to control the temperature and the composition of the purge gas.
- Experimental Procedure:
 - The sample is heated to the desired reaction temperature under an inert atmosphere (e.g., nitrogen).
 - Once the temperature is stable, a gas stream containing a specific concentration of CO₂
 and controlled humidity is introduced into the furnace.



- The mass of the sample is continuously monitored as a function of time. The initial decrease in mass corresponds to dehydration (if any), and the subsequent increase in mass is due to the uptake of CO₂ to form CaCO₃.
- Data Analysis: The conversion of Ca(OH)₂ to CaCO₃ is calculated from the change in mass. The reaction rate can be determined from the derivative of the conversion-time curve. By conducting experiments at different temperatures and CO₂ concentrations, kinetic parameters such as the reaction order, rate constant, and activation energy can be determined by fitting the data to appropriate kinetic models.

Neutralization Kinetics

Calcium hydroxide is a reasonably strong base and readily reacts with acids in neutralization reactions. These reactions are typically fast and exothermic. The stoichiometry of the reaction depends on the acid used. For example, with hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), the reactions are:

$$Ca(OH)_2(s) + 2HCI(aq) \rightarrow CaCI_2(aq) + 2H_2O(I) Ca(OH)_2(s) + H_2SO_4(aq) \rightarrow CaSO_4(s) + 2H_2O(I)$$

The kinetics of neutralization can be influenced by the concentration of the reactants and the temperature.

Quantitative Data for Neutralization with Sulfuric Acid

Parameter	Value	Conditions	Reference
Rate Constant	6.667 mol/s	In NaCl-H ₂ SO ₄ -H ₂ O solutions	
Order of Reaction (with respect to H ₂ SO ₄)	0.311	In NaCl–H2SO4–H2O solutions	_
Activation Energy (Ea)	50.70 kJ/mol	In NaCl-H ₂ SO ₄ -H ₂ O solutions	

Experimental Protocol: Thermographic Method for Neutralization Kinetics



The exothermic nature of neutralization reactions allows for the use of thermography to study their kinetics.

Methodology:

- Apparatus Setup: A reactor is equipped with a high-precision temperature sensor capable of recording temperature changes at frequent intervals (e.g., every 5 seconds). The data is logged to a computer to generate a temperature-time profile.
- Experimental Procedure:
 - A known volume and concentration of the acid solution (e.g., H₂SO₄ in an NaCl solution) is placed in the reactor and allowed to reach a stable initial temperature.
 - A stoichiometric excess of calcium hydroxide powder is rapidly added to the solution with vigorous stirring.
 - The temperature of the reaction mixture is recorded as a function of time until it reaches a maximum and then starts to cool down.

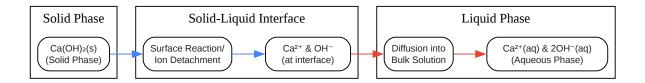
Data Analysis:

- The heat generated by the reaction is proportional to the extent of the reaction. The rate of temperature increase is therefore related to the reaction rate.
- The temperature-time curve is analyzed. The rising part of the curve can often be approximated by a polynomial function, while the cooling part is typically linear.
- By applying heat balance equations, the kinetic parameters, including the rate constant, reaction order, and activation energy, can be determined from the mathematical processing of the temperature-time graph.

Visualizations of Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

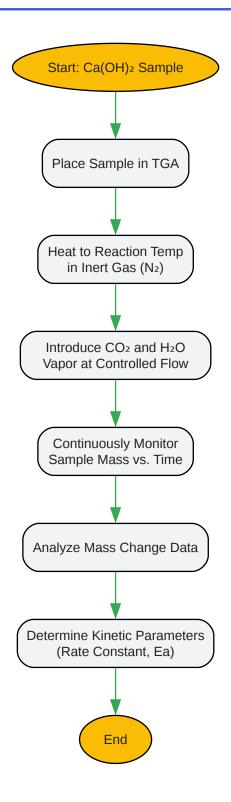




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Caption: Dissolution pathway of **calcium hydroxide** in an aqueous solution.

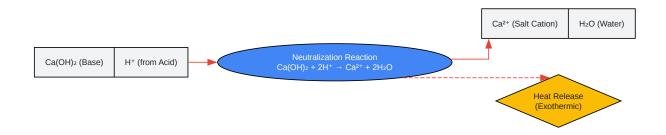




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Caption: Experimental workflow for studying carbonation kinetics using TGA.





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Caption: Logical relationship in the neutralization of **calcium hydroxide**.

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